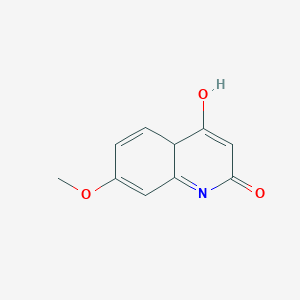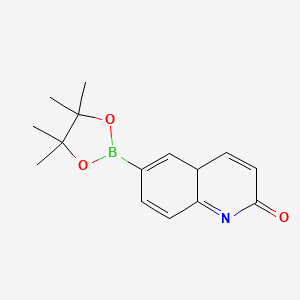
7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one is a pharmaceutical intermediate used in the preparation of gefitinib, an orally active selective inhibitor of the epidermal growth factor receptor tyrosine kinase. This enzyme regulates intracellular signaling pathways associated with the proliferation and survival of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one involves several steps. One common method includes the alkylation of 4-(3-chloropropyl)morpholine with alkali metal salts in isopropanol . This process does not require additional reagents, making it efficient and cost-effective.
Industrial Production Methods
Industrial production methods for this compound typically involve high-yielding processes that ensure the purity and stability of the intermediates. These methods often replace high-boiling solvents with low-boiling ones and eliminate the use of bases, leading to the effective removal of impurities .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: It is studied for its effects on cellular signaling pathways.
Medicine: It is a key intermediate in the production of gefitinib, a drug used to treat certain types of cancer.
Industry: It is used in the production of kinase inhibitors, which are important in cancer treatment.
Mechanism of Action
The mechanism of action of 7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one involves its role as an intermediate in the synthesis of gefitinib. Gefitinib inhibits the epidermal growth factor receptor tyrosine kinase, which is involved in the regulation of intracellular signaling pathways that control cell proliferation and survival . By inhibiting this enzyme, gefitinib can effectively reduce the growth and spread of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: An orally active selective inhibitor of the epidermal growth factor receptor tyrosine kinase.
Erlotinib: Another tyrosine kinase inhibitor used in cancer treatment.
Lapatinib: A dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor and HER2/neu receptors.
Dacomitinib: An irreversible inhibitor of the epidermal growth factor receptor family of tyrosine kinases.
Uniqueness
7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of gefitinib. Its ability to undergo various chemical reactions and its role in producing a potent cancer treatment drug highlight its importance in pharmaceutical research and development.
Properties
Molecular Formula |
C16H21N3O4 |
|---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-12H,2-8H2,1H3 |
InChI Key |
ACDWEFPJQLEVGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=NC(=O)C2C=C1OCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide](/img/structure/B15134614.png)

![2-[(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15134623.png)
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one](/img/structure/B15134630.png)



![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15134655.png)
![Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)-](/img/structure/B15134662.png)
![7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione](/img/structure/B15134667.png)




